molecular formula C17H13NO2 B14941061 (3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione

(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14941061
M. Wt: 263.29 g/mol
InChI Key: BLLKKKICTIBOLZ-SDNWHVSQSA-N
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Description

(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione typically involves the reaction of a phenyl-substituted pyrrolidine-2,5-dione with a benzylidene compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the pyrrolidine-2,5-dione is reacted with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-Phenyl-3-(phenylmethylidene)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H13NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-11H,12H2/b14-11+

InChI Key

BLLKKKICTIBOLZ-SDNWHVSQSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)N(C1=O)C3=CC=CC=C3

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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